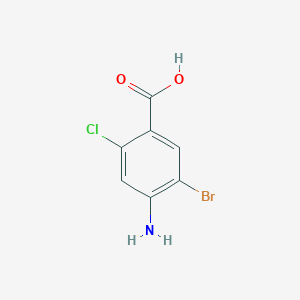

4-Amino-5-bromo-2-chlorobenzoic acid

CAS No.:

Cat. No.: VC16734289

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrClNO2 |

|---|---|

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | 4-amino-5-bromo-2-chlorobenzoic acid |

| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | XCONKKMQGXDUHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1Br)N)Cl)C(=O)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Amino-5-bromo-2-chlorobenzoic acid (C₇H₅BrClNO₂) features a benzoic acid backbone with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 4, 5, and 2, respectively . The IUPAC numbering assigns the carboxylic acid group (-COOH) to position 1, leading to the following substituent arrangement:

| Position | Substituent |

|---|---|

| 1 | -COOH |

| 2 | -Cl |

| 4 | -NH₂ |

| 5 | -Br |

This substitution pattern creates steric and electronic effects that influence its reactivity in coupling reactions and crystallization behavior .

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.48 g/mol | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Boiling Point | 388.1 ± 42.0 °C (760 mmHg) | |

| LogP (Partition Coefficient) | 2.55 | |

| Vapour Pressure (25°C) | 0.0 ± 0.9 mmHg |

The low vapour pressure and moderate LogP suggest limited volatility and partial hydrophobicity, making it suitable for solution-phase reactions in polar aprotic solvents .

Synthetic Methodologies

Bromination-Chlorination Cascade

A patented route starts with salicylic acid, proceeding through bromination and chlorination :

-

Bromination:

-

Chlorination:

This method avoids hazardous bromine gas and achieves regioselectivity through catalyst control .

Alternative Pathways

A scalable industrial process for related derivatives involves nitration/hydrogenation sequences starting from dimethyl terephthalate, though adaptations for the 4-amino-5-bromo isomer require modified diazotization conditions .

Applications in Pharmaceutical Intermediates

Antibacterial Agents

Halogenated benzoic acids with amino groups demonstrate moderate activity against Gram-positive pathogens (MIC: 8–32 µg/mL), though specific data for this isomer remains unpublished .

Challenges and Future Directions

Regiochemical Ambiguities

Discrepancies in substituent positioning across literature sources necessitate rigorous NMR/X-ray validation. For instance:

-

CAS 1342905-40-1 refers to 5-amino-4-bromo-2-chlorobenzoic acid

-

PubChem CID 50998203 describes 5-amino-2-bromo-4-chlorobenzoic acid

These inconsistencies highlight the need for standardized characterization protocols.

Process Optimization

Future work should address:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume